

1,4-Bis(trimethylsilyl)tetrafluorobenzene

chemical formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	1,4-
Compound Name:	Bis(trimethylsilyl)tetrafluorobenzene
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An In-depth Technical Guide to **1,4-Bis(trimethylsilyl)tetrafluorobenzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-bis(trimethylsilyl)tetrafluorobenzene**, a versatile organosilicon compound. The document details its chemical and physical properties, synthesis protocols, key reactions, and significant applications, with a focus on its role in analytical chemistry and materials science.

Chemical and Physical Properties

1,4-Bis(trimethylsilyl)tetrafluorobenzene, with the CAS Number 16956-91-5, is a fluorinated aromatic compound.^{[1][2]} Its chemical formula is $C_{12}H_{18}F_4Si_2$.^{[1][2][3]} The molecule consists of a tetrafluorobenzene ring substituted with two trimethylsilyl (TMS) groups at the 1 and 4 positions.^[1] This symmetrical structure is key to many of its applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.^[1]

Table 1: Physicochemical Properties of **1,4-Bis(trimethylsilyl)tetrafluorobenzene**

Property	Value	Source(s)
IUPAC Name	trimethyl-(2,3,5,6-tetrafluoro-4-trimethylsilylphenyl)silane	[2] [3]
Molecular Formula	C ₁₂ H ₁₈ F ₄ Si ₂	[1] [2] [3]
Molecular Weight	294.44 g/mol	[2]
Appearance	White solid (crystals or powder)	[2] [3]
Melting Point	46°C to 57°C (reported values vary, e.g., 46°C, 51.0-57.0°C, 53-55°C)	[3] [4] [5]
Boiling Point	156.5 ± 40.0 °C (Predicted)	[5]
Density	1.05 ± 0.1 g/cm ³ (Predicted)	[5]
Crystal Structure	Monoclinic, space group P2 ₁ /c	[4]

Synthesis and Reactivity

Synthesis Protocols

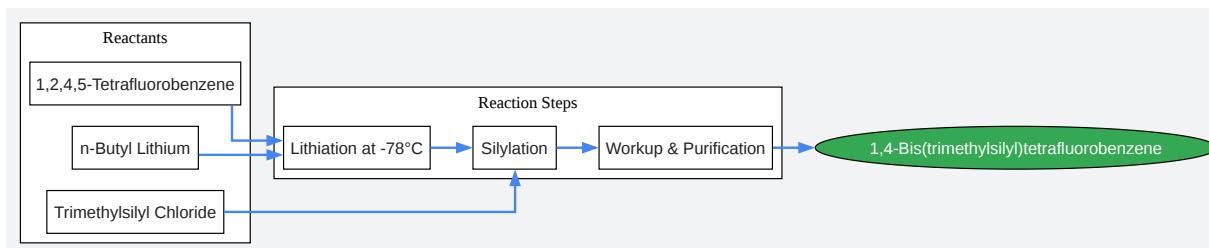
The first synthesis of **1,4-bis(trimethylsilyl)tetrafluorobenzene** was reported in 1967.[\[1\]](#)[\[4\]](#) Several synthetic routes have been developed since.

Protocol 1: From 1,2,4,5-Tetrafluorobenzene (Original Method)

This method involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium, followed by the addition of trimethylsilyl chloride.[\[1\]](#)[\[4\]](#)

- Reactants: 1,2,4,5-tetrafluorobenzene, n-butyl lithium, trimethylsilyl chloride.[\[1\]](#)[\[4\]](#)
- Procedure:
 - Dissolve 1,2,4,5-tetrafluorobenzene in a suitable anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

- Cool the solution to a low temperature (typically -78 °C).
- Slowly add a solution of n-butyl lithium to the cooled mixture. This step generates a lithiated intermediate.
- After the addition is complete, stir the reaction mixture at low temperature for a specified period.
- Add trimethylsilyl chloride to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or sublimation to obtain pure **1,4-bis(trimethylsilyl)tetrafluorobenzene**.



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Synthesis of **1,4-Bis(trimethylsilyl)tetrafluorobenzene**.

Protocol 2: From Poly(cadmium-2,3,5,6-tetrafluorobenzene)

An alternative synthesis route utilizes poly(cadmium-2,3,5,6-tetrafluorobenzene) as a starting material.[4]

- Reactants: Poly(cadmium-2,3,5,6-tetrafluorobenzene), trimethylsilyl chloride.[4]
- Procedure:
 - Synthesize the starting material, poly(cadmium-2,3,5,6-tetrafluorobenzene), via thermolysis of Cd(1,4-O₂C—C₆F₄) at 270 °C under vacuum.[4]
 - Place the poly(cadmium-2,3,5,6-tetrafluorobenzene) in a sealed glass tube.[4]
 - Add freshly distilled trimethylsilyl chloride to the tube under a dry nitrogen atmosphere.[4]
 - Seal the tube and heat it in an oven, gradually increasing the temperature to 222°C over 30 hours.[4]
 - After the reaction, cool the tube and isolate the product. Purification is achieved via sublimation to yield colorless crystals.[4]

Chemical Reactivity

1,4-Bis(trimethylsilyl)tetrafluorobenzene exhibits reactivity characteristic of both the fluorinated aromatic ring and the trimethylsilyl groups.

- Substitution Reactions: The trimethylsilyl groups are susceptible to substitution and can be replaced by other functional groups.[1] This allows for the synthesis of various derivatives.
- Nucleophilic Substitution: The electron-withdrawing fluorine atoms on the benzene ring influence its reactivity in nucleophilic substitution reactions.[1]
- Deprotection: The silyl groups can be removed under mild acidic conditions, which is a useful feature in multi-step syntheses, such as in the preparation of fluorinated aromatic ligands.[1]

Applications

The unique structural and chemical properties of **1,4-bis(trimethylsilyl)tetrafluorobenzene** make it valuable in several scientific fields.

- Quantitative NMR (qNMR): Due to its high purity, stability, and symmetrical structure, it serves as a certified reference material (CRM) for ^{19}F and ^1H qNMR.[1][6] Its distinct signals in both ^{19}F and ^1H spectra allow for dual calibration, which helps in reducing systematic errors during analysis.[1]
- Organometallic Synthesis: It is used as a precursor in the synthesis of various organometallic compounds.[1] The trimethylsilyl groups can be readily displaced, providing a pathway to new fluorinated aromatic structures.
- Materials Science: Derivatives of this compound, such as those incorporating thiophene groups, have shown potential in the development of flexible organic electronics and mechanoresponsive materials.[1] The substitution of the TMS groups allows for the tuning of mechanical and electronic properties.[1]

Structural and Spectroscopic Characterization

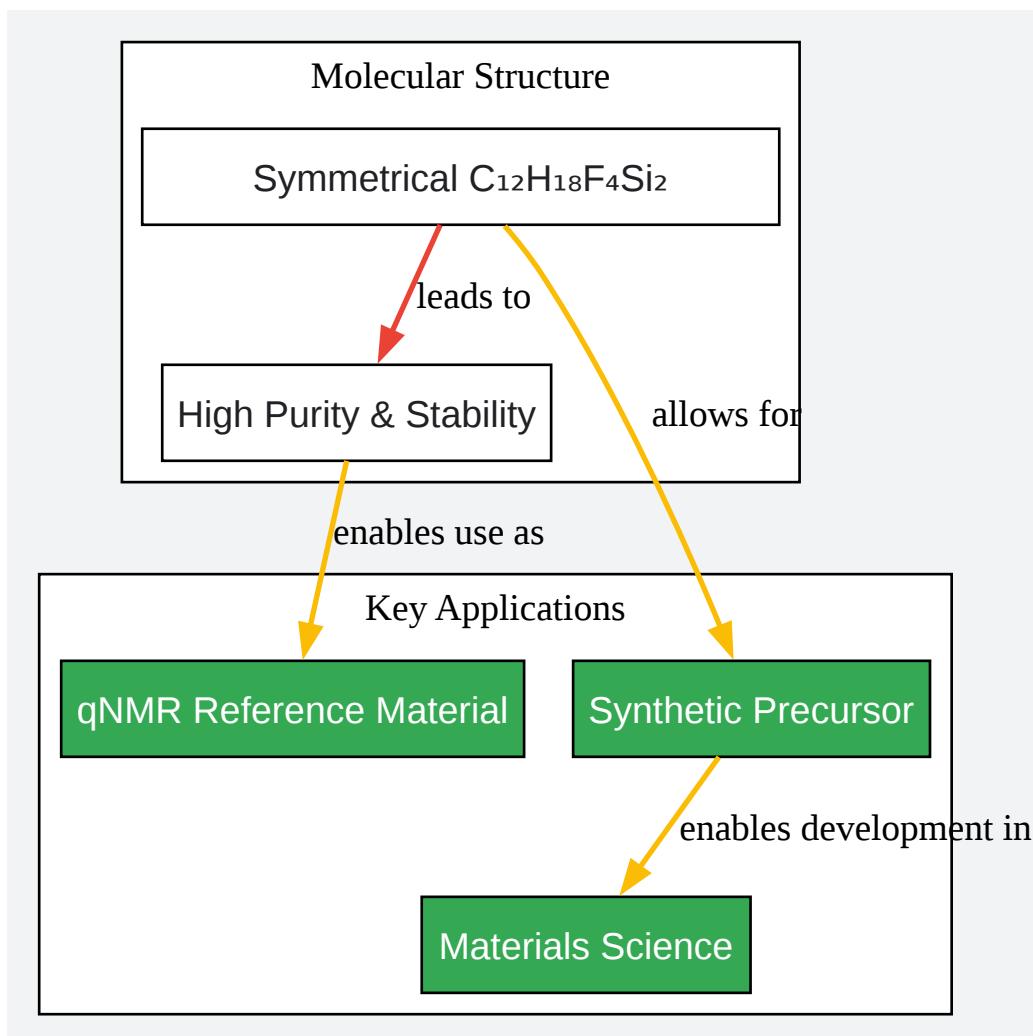
Detailed analysis has provided a clear understanding of the molecular structure and spectroscopic behavior of **1,4-bis(trimethylsilyl)tetrafluorobenzene**.

Table 2: Spectroscopic Data

Technique	Observed Data	Source(s)
^1H NMR	δ -0.39 ppm (in CCl_4)	[4]
^{19}F NMR	δ -124.2 ppm (in CCl_4); ~ -138 ppm	[1][4]
Mass Spec. (EI)	M^+ at m/z 294; Major fragments at 81 (CH_3SiF_2), 77 ($(\text{CH}_3)_2\text{SiF}$), 73 ($(\text{CH}_3)_3\text{Si}$)	[4]
Infrared (IR)	2946, 2889, 1400, 1240, 1214, 921, 830, 748 cm^{-1} (major peaks)	[4]

Crystal Structure

X-ray crystallography has revealed that **1,4-bis(trimethylsilyl)tetrafluorobenzene** crystallizes in the monoclinic space group $P2_1/c$.^[4] The molecules adopt a herringbone arrangement in the crystal lattice, which is stabilized by van der Waals interactions between the methyl groups of adjacent molecules.^{[1][4]} The C-Si bond lengths are reported to be slightly longer than those in the non-fluorinated analog, 1,4-bis(trimethylsilyl)benzene.^[4]



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Relationship between structure and applications.

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- To cite this document: BenchChem. [1,4-Bis(trimethylsilyl)tetrafluorobenzene chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098026#1-4-bis-trimethylsilyl-tetrafluorobenzene-chemical-formula]

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